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Compound of Interest

2-Chloro-4-(dimethylamino)-5-
Compound Name:
fluoropyrimidine

Cat. No.: B1363798

An In-depth Technical Guide to the Structure, Reactivity, and Application of 2-Chloro-4-
(dimethylamino)-5-fluoropyrimidine

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4-
(dimethylamino)-5-fluoropyrimidine, a key heterocyclic building block in modern medicinal
chemistry. We will dissect its core chemical structure, predict its spectroscopic signatures, and
explore the nuanced reactivity profile that makes it a valuable reagent. The guide details a
representative synthetic protocol for its application in nucleophilic aromatic substitution (SNAr)
reactions and contextualizes its importance through its role in the development of targeted
therapeutics, such as Janus kinase (JAK) inhibitors. This document is intended for researchers,
chemists, and drug development professionals seeking a deeper understanding of this versatile
scaffold.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of
numerous approved therapeutic agents. Its nitrogen-rich, electron-deficient nature provides a
versatile platform for introducing diverse functionalities and tuning physicochemical properties.
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (CAS No. 355829-23-1) is a highly
functionalized pyrimidine derivative that has garnered significant interest as a starting material
for complex molecular targets. The strategic placement of its four distinct substituents—a
reactive chloro leaving group, an electron-donating dimethylamino group, and an electron-
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withdrawing fluoro group—creates a unique electronic environment that dictates its reactivity

and utility in the synthesis of high-value compounds, particularly in the realm of protein kinase
inhibitors.

Elucidation of the Core Chemical Structure
Systematic Nomenclature and Identifiers

The structure of the molecule is precisely described by its IUPAC name: 2-chloro-5-fluoro-N,N-

dimethylpyrimidin-4-amine. This name systematically maps the substituents to the pyrimidine
core.

Identifier Value

CAS Number 355829-23-1[1][2][3][4]

Molecular Formula CeH7CIFNs

Molecular Weight 175.59 g/mol [3]

SMILES CN(C)C1=NC(Cl)=NC=C1F

inChi INChl=1S/C6H7CIFN3/c1-11(2)6-4(8)3-9-
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Figure 1. 2D Chemical Structure of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine.

Key Structural Features and Their Electronic Influence
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The molecule's utility is a direct consequence of the interplay between its functional groups:

» Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms at positions
1 and 3. The nitrogen atoms are electron-withdrawing, making the ring tt-deficient and
susceptible to nucleophilic attack.

e C2-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving
group, particularly because its position is flanked by two electron-withdrawing ring nitrogens,
which stabilize the transition state of a nucleophilic aromatic substitution (SNAr) reaction.

o C4-Dimethylamino Group: This group is a strong electron-donating group (EDG) through
resonance (+R effect). It increases the electron density of the pyrimidine ring, which can
modulate the reactivity at other positions.

o C5-Fluoro Group: As the most electronegative element, fluorine exerts a powerful electron-
withdrawing effect through induction (-1 effect). This effect further activates the ring towards
nucleophilic attack, making the C2-chloro group more labile.

The combination of a strong electron-withdrawing group (fluoro) and an electron-donating
group (dimethylamino) on the pyrimidine ring creates a "push-pull” electronic system that finely
tunes the reactivity of the C2 position for selective substitution.

Predicted Spectroscopic and Analytical
Characterization

While specific, published spectral data for this exact compound are not readily available, its
spectroscopic characteristics can be reliably predicted based on its structure and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure. The predicted chemical shifts are
influenced by the electronic environment of each nucleus.
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Predicted Spectroscopic Data

1H NMR o (ppm)

~8.0-8.2

~3.1-3.3

13C NMR o (ppm)

~160-165

~155-160

~145-155 (d)

~140-145 (d)

~35-40

19F NMR 0 (ppm)

-120 to -140

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and isotopic pattern.
o Expected Molecular lon (M*): A peak at m/z 175.

 |sotopic Pattern: A characteristic M+2 peak at m/z 177 with approximately one-third the
intensity of the M+ peak, which is definitive for the presence of a single chlorine atom.

o Key Fragment: Loss of a chlorine radical (-Cl) to give a fragment at m/z 140.

Reactivity Profile and Synthetic Utility
The Cornerstone of Reactivity: SNAr at C2

The dominant reaction pathway for this molecule is the nucleophilic aromatic substitution
(SNAr) at the C2 position. The pyrimidine ring, being electron-deficient, facilitates this reaction,
which typically proceeds through a two-step addition-elimination mechanism involving a
stabilized anionic intermediate (Meisenheimer complex).[5][6]
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The C2 position is exceptionally activated for substitution due to:

¢ Adjacent Nitrogens: The two ring nitrogens at positions 1 and 3 act as powerful electron
sinks, stabilizing the negative charge developed in the Meisenheimer intermediate.

e C5-Fluoro Group: The inductive electron-withdrawing nature of the fluorine at C5 further
depletes the ring of electron density, enhancing the rate of nucleophilic attack.

e Good Leaving Group: The chloride ion is an effective leaving group, readily departing to
restore the aromaticity of the ring in the final step.

A Representative Synthetic Protocol: SNAr with an
Amine

This protocol describes a general procedure for the reaction of 2-Chloro-4-(dimethylamino)-5-
fluoropyrimidine with a generic primary or secondary amine, a common step in the synthesis
of kinase inhibitors.[7]

Objective: To synthesize 2-(Alkyl/Arylamino)-4-(dimethylamino)-5-fluoropyrimidine.
Materials:

e 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (1.0 equiv)

e Desired amine (R'R2NH) (1.1 - 1.5 equiv)

o Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2COs) (2.0 - 3.0 equiv)
e Solvent: N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile (ACN)
Step-by-Step Methodology:

e Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (1.0 equiv) and the
chosen solvent (e.g., Dioxane, 5-10 mL per mmol of substrate).

» Addition of Reagents: Add the amine nucleophile (1.1 equiv) to the solution, followed by the
base, DIPEA (2.0 equiv). The base is crucial to scavenge the HCI generated during the
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reaction.

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature
depends on the nucleophilicity of the amine and should be determined empirically.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed
(typically 4-24 hours).

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture
with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The resulting crude product can be purified by flash
column chromatography on silica gel to yield the desired substituted pyrimidine.

Experimental Workflow Diagram
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Figure 2. S_NAr Experimental Workflow
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Caption: A flowchart of the typical experimental procedure for S_NAr.
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Applications in Medicinal Chemistry

The 2-amino-4-substituted-5-fluoropyrimidine scaffold is a cornerstone in the design of protein
kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular
processes, and their dysregulation is a hallmark of many diseases, including cancer and
inflammatory disorders.

Scaffold for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases
that are essential for signaling from cytokine receptors. The JAK-STAT signaling pathway is
pivotal for hematopoiesis and immune response. Gain-of-function mutations, such as the JAK2-
V617F mutation, are drivers of myeloproliferative neoplasms (MPNSs).[7]

Consequently, JAK2 is a prime therapeutic target. Many potent JAK2 inhibitors utilize a
pyrimidine core to mimic the adenine hinge-binding region of ATP. The inhibitor AZD1480, for
instance, was developed from a 5-chloro-N2-substituted-N4-pyrazolyl-pyrimidine-2,4-diamine
scaffold, highlighting the utility of related chloro-pyrimidine starting materials in accessing this
class of drugs.[7][8] The 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine scaffold provides a
direct entry point for synthesizing libraries of related compounds to optimize potency,
selectivity, and pharmacokinetic properties.

Simplified JAK-STAT Signaling Pathway
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Caption: A diagram of JAK-STAT signaling and the point of therapeutic intervention.
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Conclusion

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is more than just a chemical compound; it is
a strategically designed tool for synthetic and medicinal chemists. Its structure is a masterclass
in the electronic tuning of a heterocyclic core. The interplay of its chloro, dimethylamino, and
fluoro substituents renders the C2 position highly susceptible to selective nucleophilic aromatic
substitution, providing a reliable and versatile method for constructing complex molecular
architectures. As demonstrated by its relevance to the synthesis of kinase inhibitors for critical
targets like JAK2, this pyrimidine building block will undoubtedly continue to play a vital role in
the discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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